2-{3-[[4-(3-chlorophenyl)piperazin-1-yl](oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide - 872843-68-0

2-{3-[[4-(3-chlorophenyl)piperazin-1-yl](oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide

Catalog Number: EVT-2503940
CAS Number: 872843-68-0
Molecular Formula: C26H29ClN4O3
Molecular Weight: 480.99
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

This section outlines compounds structurally related to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, as identified within the provided scientific papers.

(2E)-3-[2-piperidin-1-yl-6-(trifluoromethyl)pyridin-3-yl]-N-quinolin-7-ylacrylamide (AMG6880)

  • Compound Description: AMG6880 acts as a potent antagonist of rat TRPV1 activation by both capsaicin and protons (pH 5). It is classified as a group A antagonist. [] This group is characterized by their ability to block TRPV1 activation by both capsaicin and protons, suggesting they lock the channel in a closed conformation. []
  • Relevance: While AMG6880 does not share direct structural similarity with 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, it is relevant as a tool for investigating TRPV1. Both compounds likely interact with receptors or ion channels, highlighting a shared research interest in modulating biological targets with small molecules.

5-chloro-6-{(3R)-3-methyl-4-[6-(trifluoromethyl)-4-(3,4,5-trifluorophenyl)-1H-benzimidazol-2-yl]piperazin-1-yl}pyridin-3-yl)methanol (AMG7472)

  • Compound Description: AMG7472 is another potent antagonist of rat TRPV1, effective against both capsaicin and proton-induced activation. [] Like AMG6880, it is categorized as a group A antagonist. []
  • Relevance: Similar to AMG6880, the relevance of AMG7472 lies in its shared research context with 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide. Both compounds highlight the study of small molecules targeting receptors or ion channels for potential therapeutic effects.

N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC)

  • Compound Description: BCTC is a group A antagonist of rat TRPV1, displaying potent antagonism against both capsaicin and proton-induced activation. [] It is used in antagonist competition assays to investigate the binding properties of different TRPV1 antagonists. []
  • Relevance: While structurally distinct from 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, BCTC's role as a TRPV1 antagonist makes it relevant. Both compounds exemplify the use of small molecules to modulate biological targets.

(2E)-3-(6-tert-butyl-2-methylpyridin-3-yl)-N-(1H-indol-6-yl)acrylamide (AMG0610)

  • Compound Description: Unlike the previous compounds, AMG0610 acts as a group B antagonist of rat TRPV1. [] It effectively blocks capsaicin activation but does not inhibit proton-induced activation. []
  • Relevance: Although structurally different from 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, AMG0610's classification as a TRPV1 antagonist, albeit with distinct properties from group A antagonists, makes it relevant. This highlights the diverse pharmacological profiles that can exist even within a group of compounds targeting the same receptor.

Capsazepine

  • Compound Description: Capsazepine is a well-known TRPV1 antagonist, belonging to the group B antagonists. [] It effectively blocks capsaicin activation but does not inhibit activation by protons. []
  • Relevance: Similar to AMG0610, Capsazepine's relevance lies in its shared target, TRPV1, with 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide. This emphasizes the ongoing research interest in TRPV1 as a therapeutic target.

(2E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)acrylamide (SB-366791)

  • Compound Description: SB-366791 belongs to group B TRPV1 antagonists and effectively blocks capsaicin-induced activation but does not inhibit activation by protons. []
  • Relevance: While structurally different from 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, SB-366791's classification as a group B TRPV1 antagonist underscores the diverse pharmacological profiles that exist even within a group of compounds targeting the same receptor.
  • Compound Description: SR121463B is a nonpeptide antagonist of the vasopressin V2 receptor (V2R). [] It exhibits varying affinities for different V2R mutants, highlighting the importance of specific amino acid residues in its binding. []
  • Relevance: While SR121463B targets a different receptor than 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, its classification as a nonpeptide antagonist showcases the diversity in structures capable of modulating receptor activity.

SR49059 [(2S)1-[(2R3S)-(5-chloro-3-(2 chlorophenyl)-1-(3,4-dimethoxybenzene-sulfonyl)-3-hydroxy-2,3-dihydro-1H-indole-2-carbonyl]-pyrrolidine-2-carboxamide]

  • Compound Description: SR49059 acts as a potent antagonist of the vasopressin V1a receptor (V1aR). [, ] It shows significantly higher affinity for V1aR compared to V2R. [, ]
  • Relevance: Although structurally distinct from 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide and targeting a different receptor, SR49059's classification as a vasopressin receptor antagonist highlights the use of small molecules to target G protein-coupled receptors.

SSR149415 [(2S,4R)-1-[5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide, isomer(-)]

  • Compound Description: SSR149415 acts as a potent and selective antagonist of the vasopressin V1b receptor (V1bR). [, ] It effectively inhibits V1bR-mediated insulin release from pancreatic beta cells. []
  • Relevance: While SSR149415 targets a different receptor than 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, its classification as a vasopressin receptor antagonist highlights the use of small molecules to target G protein-coupled receptors involved in hormone regulation.

OPC21268 [1-[1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl]-3,4-dihydro-2(1H)-quinolinone]

  • Compound Description: OPC21268 acts as a potent antagonist of the vasopressin V1a receptor. [] It exhibits a preference for V1aR over V2R. [] Molecular modeling suggests that OPC21268 penetrates deeply into the transmembrane region of V2R, highlighting the potential for nonpeptide antagonists to access binding sites distinct from peptide ligands. []
  • Relevance: Despite structural differences and targeting a different receptor than 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, OPC21268's classification as a nonpeptide antagonist of a G protein-coupled receptor makes it relevant.

OPC41061 [(±)-4′-[(7-chloro-2,3,4,5-tetrahydro-5-hydroxy-1H-1-benzazepin-1-yl)carbonyl]-o-tolu-m-toluidide]

  • Compound Description: OPC41061 acts as a nonpeptide antagonist of V2R. [] Its binding affinity for V2R is influenced by mutations at specific amino acid residues. []
  • Relevance: While OPC41061 targets a different receptor than 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, it showcases the diversity in structures and pharmacological profiles that can exist among compounds targeting G protein-coupled receptors.

OPC31260, [(±)-5-dimethylamino-1-[4-(2-methylbenzoylamino)benzoyl]-1,2, 3,4,5-tetrahydro-1H-benzazepine monohydrochloride]

  • Compound Description: OPC31260 acts as a potent nonpeptide antagonist of V2R. [] It exhibits high affinity for a specific V2R mutant (M120V), suggesting the importance of this residue in its binding interaction. []
  • Relevance: Although structurally distinct from 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, OPC31260's classification as a V2R antagonist provides insight into the structural diversity and pharmacological profiles of compounds targeting G protein-coupled receptors.
  • Compound Description: SPD-304 is a drug known to interact with cytochrome P450 (CYP) enzymes, specifically CYP3A4. [] It contains a 3-substituted indole moiety, a structural element that can be metabolized by CYPs to reactive intermediates. [] Molecular docking studies suggest that SPD-304 binds to the active site of CYP3A4. []
  • Relevance: The relevance of SPD-304 to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide stems from the shared presence of the indole moiety in their structures. This structural similarity suggests a potential for similar metabolic pathways and interactions with CYP enzymes.

Zafirlukast

  • Compound Description: Zafirlukast is a drug used to treat asthma. [] Like SPD-304, it contains a 3-substituted indole moiety. [] Molecular docking studies suggest that zafirlukast can bind to the active site of CYP3A4, and its 3-methylene carbon might be a potential site for metabolic dehydrogenation. []
  • Relevance: The shared presence of the 3-substituted indole moiety makes zafirlukast structurally relevant to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide. This structural similarity suggests a potential for similar metabolic pathways and interactions with CYP enzymes.

L-745,870 (3-{(4-(4-chlorophenyl)piperazin-1-yl)-methyl}-1H-pyrrolo-2,3-β-pyridine)

  • Compound Description: L-745,870 is a drug that contains a 3-substituted indole-like moiety. [] Molecular docking studies suggest that L-745,870 can bind to the active site of CYP3A4, and its 3-methylene carbon might be a potential site for metabolic dehydrogenation. []
  • Relevance: Although not a direct structural analog, L-745,870's relevance to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide arises from the presence of the 3-substituted indole-like moiety in its structure. This structural similarity suggests potential for similar metabolic pathways and interactions with CYP enzymes.

2-(5 chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine (ST1936)

  • Compound Description: ST1936 is a selective serotonin-6 (5-HT6) receptor agonist, exhibiting nanomolar affinity for this receptor subtype. [] In vivo studies show that ST1936 can modulate the activity of dopaminergic neurons in the ventral tegmental area (VTA) of rats. []
  • Relevance: The shared indole core structure makes ST1936 structurally relevant to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide. This suggests a potential for similar chemical reactivity and potential for interacting with biological targets, although their specific targets and activities differ.

5-chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2- benzothiophene-sulfonamide (SB271046)

  • Compound Description: SB271046 acts as a potent and selective antagonist of the 5-HT6 receptor. [] It effectively reverses the effects of ST1936, a 5-HT6 agonist, on dopaminergic neuron activity in the VTA of rats. []
  • Relevance: While SB271046 targets a different receptor than 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, its classification as a serotonin receptor antagonist highlights the diverse pharmacological profiles of compounds targeting neurotransmitter receptors.

2-(1-{6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl}-1H-indol-3-yl)ethan-1-amine (WAY-181187)

  • Compound Description: WAY-181187 acts as an agonist of the 5-HT6 receptor. [] Similar to ST1936, it modulates the activity of dopaminergic neurons in the VTA of rats, although their specific effects may differ. []
  • Relevance: The presence of the indole core structure makes WAY-181187 structurally relevant to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide. This structural similarity suggests a potential for similar chemical reactivity and potential for interacting with biological targets.

8-hydroxy-2-(di-n-propylamino)tetralin HBr (8-OH-DPAT)

  • Compound Description: 8-OH-DPAT is a selective agonist of the serotonin 5-HT1A receptor. [] In rats, it induces spontaneous tail-flicks, a behavior proposed as an in vivo model of 5-HT1A receptor activation. [] 8-OH-DPAT's effects are blocked by various 5-HT1A antagonists, supporting its selectivity for this receptor subtype. []
  • Relevance: While 8-OH-DPAT targets a different receptor than 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, it exemplifies the use of small molecules to probe serotonin receptor function and their potential therapeutic implications.

RU24969 [(5-methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole]

  • Compound Description: RU24969 is a high-affinity and high-efficacy agonist of the 5-HT1A receptor. [] Similar to 8-OH-DPAT, it elicits spontaneous tail-flicks in rats, supporting its agonist activity at 5-HT1A receptors. []
  • Relevance: The shared indole core structure makes RU24969 structurally relevant to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide. This structural similarity suggests a potential for similar chemical reactivity and potential for interacting with biological targets.

(S)-(+)-(4aR,10bR)-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[1]benzopyrano-[4,3-b]-1,4-oxazin-9-ol HCl (PD-128,907)

  • Compound Description: PD-128,907 is a dopamine D2/D3 receptor agonist with higher affinity for D3 receptors. [] It induces yawning behavior in rats, an effect attributed to D3 receptor activation. []
  • Relevance: While PD-128,907 targets dopamine receptors, its relevance to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide stems from its use in behavioral pharmacology and its ability to differentiate between closely related receptor subtypes (D2 vs. D3), highlighting the importance of selectivity in drug development.

3-[4-(4-chlorophenyl)-4-hydroxypiperidin-l-yl]methyl-1H-indole (L-741,626)

  • Compound Description: L-741,626 is a dopamine receptor antagonist with selectivity for D2 receptors over D3 receptors. [, ] It inhibits dopamine agonist-induced yawning in rats, supporting its D2 receptor antagonist activity. []
  • Relevance: Despite structural differences and targeting a different receptor than 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, L-741,626's classification as a dopamine receptor antagonist highlights the use of small molecules to modulate neurotransmitter receptor activity.

4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone HCl (Haloperidol)

  • Compound Description: Haloperidol is a dopamine receptor antagonist with a preference for D2 receptors. [] It inhibits dopamine agonist-induced yawning in rats, consistent with its D2 receptor blocking activity. [] Haloperidol is a widely used antipsychotic drug, highlighting the clinical significance of dopamine receptor antagonism. []
  • Relevance: While Haloperidol targets dopamine receptors, its relevance to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide lies in its use in behavioral pharmacology and its established clinical relevance in treating psychiatric disorders.

N-[(1-butyl-2-pyrrolidinyl)methyl]-4-cyano-1-methoxy-2-naphtha-lenecarboxamide (Nafadotride)

  • Compound Description: Nafadotride is a dopamine receptor antagonist with a preference for D3 receptors. [] It inhibits dopamine agonist-induced yawning in rats, supporting its D3 receptor blocking activity. []
  • Relevance: Though structurally distinct from 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide and targeting a different receptor, Nafadotride's classification as a dopamine receptor antagonist, specifically with a preference for D3 receptors, highlights the importance of selectivity in drug development.

2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-1H-inden-2-amine maleate (U99194)

  • Compound Description: U99194 is a dopamine receptor antagonist that exhibits selectivity for D3 receptors over D2 receptors. [] It effectively inhibits dopamine agonist-induced yawning in rats, supporting its D3 receptor blocking activity. []
  • Relevance: Despite structural differences, U99194's classification as a dopamine receptor antagonist, particularly its selectivity for D3 receptors, makes it relevant to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, highlighting the importance of selectivity in targeting specific receptor subtypes.

trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide (SB-277011A)

  • Compound Description: SB-277011A is a selective dopamine D3 receptor antagonist. [, ] It has been shown to increase blood pressure, heart rate, and locomotor activity on its own and in the presence of cocaine. []
  • Relevance: SB-277011A's relevance stems from its shared research interest with 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, highlighting the potential of D3 antagonism as a therapeutic target.

N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide HCl (PG01037)

  • Compound Description: PG01037 is a dopamine receptor antagonist that exhibits selectivity for D3 receptors over D2 receptors. [] It effectively inhibits dopamine agonist-induced yawning in rats, supporting its D3 receptor blocking activity. []
  • Relevance: Although structurally different from 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide, PG01037's classification as a dopamine receptor antagonist, specifically with a preference for D3 receptors, highlights the importance of selectivity in drug development.
  • Compound Description: S33084 is a potent, selective, and competitive dopamine D3 receptor antagonist. [] It exhibits high affinity for cloned human D3 receptors and significantly lower affinity for D2 receptors and other receptors tested. []
  • Relevance: Despite structural differences, S33084's classification as a selective dopamine D3 receptor antagonist makes it relevant to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide. This shared pharmacological profile highlights the potential of D3 antagonism as a therapeutic target.

2(R,S)-(di-n-propylamino)-6-(4-methoxyphenylsulfonyl methyl)-1,2,3,4-tetrahydronaphthalene (GR218,231)

  • Compound Description: GR218,231 is a selective dopamine D3 receptor antagonist with a similar pharmacological profile to S33084. [] It has been shown to block the effects of the D3 agonist PD128,907 in vivo. []
  • Relevance: While GR218,231 targets dopamine D3 receptors, its relevance to 2-{3-[acetyl]-1H-indol-1-yl}-N,N-diethylacetamide stems from its similar pharmacological profile to S33084, highlighting the potential of D3 antagonism as a therapeutic target.

Properties

CAS Number

872843-68-0

Product Name

2-{3-[[4-(3-chlorophenyl)piperazin-1-yl](oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide

IUPAC Name

2-[3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide

Molecular Formula

C26H29ClN4O3

Molecular Weight

480.99

InChI

InChI=1S/C26H29ClN4O3/c1-3-28(4-2)24(32)18-31-17-22(21-10-5-6-11-23(21)31)25(33)26(34)30-14-12-29(13-15-30)20-9-7-8-19(27)16-20/h5-11,16-17H,3-4,12-15,18H2,1-2H3

InChI Key

CAEXFVAOXSHSSD-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.